Ethyl 4-[2-({4-nitrophenoxy}acetyl)hydrazino]-4-oxo-2-butenoate
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Overview
Description
Ethyl 4-[2-({4-nitrophenoxy}acetyl)hydrazino]-4-oxo-2-butenoate, also known as ethyl 2-(4-nitrophenoxy)-2-oxoacetohydrazonoylacetate, is a chemical compound that has gained significant attention in recent years due to its potential use in scientific research. This compound is synthesized through a multistep process and has a unique mechanism of action that makes it a valuable tool in studying various biological processes.
Mechanism of Action
The mechanism of action of Ethyl 4-[2-({4-nitrophenoxy}acetyl)hydrazino]-4-oxo-2-butenoate 4-[2-({4-nitrophenoxy}acetyl)hydrazino]-4-oxo-2-butenoate involves the inhibition of various enzymes and proteins. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation. It also inhibits the activity of inducible nitric oxide synthase (iNOS), an enzyme involved in the production of nitric oxide, which is a mediator of inflammation and oxidative stress.
Biochemical and Physiological Effects
Ethyl 4-[2-({4-nitrophenoxy}acetyl)hydrazino]-4-oxo-2-butenoate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis in cancer cells. It also has anti-inflammatory and antioxidant properties, which make it a potential therapeutic agent for various diseases.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using Ethyl 4-[2-({4-nitrophenoxy}acetyl)hydrazino]-4-oxo-2-butenoate 4-[2-({4-nitrophenoxy}acetyl)hydrazino]-4-oxo-2-butenoate in lab experiments is its ability to selectively inhibit the activity of specific enzymes and proteins. This makes it a valuable tool in studying the mechanisms of various biological processes. However, one limitation of this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for the use of Ethyl 4-[2-({4-nitrophenoxy}acetyl)hydrazino]-4-oxo-2-butenoate 4-[2-({4-nitrophenoxy}acetyl)hydrazino]-4-oxo-2-butenoate in scientific research. One potential direction is its use in the development of novel therapeutic agents for the treatment of various diseases, including cancer, inflammation, and oxidative stress. Another potential direction is its use as a tool in studying the mechanisms of various biological processes, including apoptosis, inflammation, and oxidative stress. Further research is needed to fully understand the potential applications of this compound in scientific research.
In conclusion, Ethyl 4-[2-({4-nitrophenoxy}acetyl)hydrazino]-4-oxo-2-butenoate 4-[2-({4-nitrophenoxy}acetyl)hydrazino]-4-oxo-2-butenoate is a valuable tool in scientific research due to its unique mechanism of action and potential applications in the study of various biological processes. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential applications of this compound in scientific research.
Synthesis Methods
The synthesis of Ethyl 4-[2-({4-nitrophenoxy}acetyl)hydrazino]-4-oxo-2-butenoate 4-[2-({4-nitrophenoxy}acetyl)hydrazino]-4-oxo-2-butenoate involves several steps. The first step is the reaction of 4-nitrophenol with acetic anhydride to form 4-nitrophenyl acetate. The second step involves the reaction of Ethyl 4-[2-({4-nitrophenoxy}acetyl)hydrazino]-4-oxo-2-butenoate acetoacetate with hydrazine hydrate to form Ethyl 4-[2-({4-nitrophenoxy}acetyl)hydrazino]-4-oxo-2-butenoate acetoacetohydrazide. In the third step, Ethyl 4-[2-({4-nitrophenoxy}acetyl)hydrazino]-4-oxo-2-butenoate acetoacetohydrazide is reacted with 4-nitrophenyl acetate to form Ethyl 4-[2-({4-nitrophenoxy}acetyl)hydrazino]-4-oxo-2-butenoate 2-(4-nitrophenoxy)-2-oxoacetohydrazonoylacetate. The final step involves the reaction of Ethyl 4-[2-({4-nitrophenoxy}acetyl)hydrazino]-4-oxo-2-butenoate 2-(4-nitrophenoxy)-2-oxoacetohydrazonoylacetate with acetic anhydride to form Ethyl 4-[2-({4-nitrophenoxy}acetyl)hydrazino]-4-oxo-2-butenoate 4-[2-({4-nitrophenoxy}acetyl)hydrazino]-4-oxo-2-butenoate.
Scientific Research Applications
Ethyl 4-[2-({4-nitrophenoxy}acetyl)hydrazino]-4-oxo-2-butenoate has a wide range of applications in scientific research. One of its primary uses is in the study of various biological processes, including apoptosis, inflammation, and oxidative stress. This compound has been shown to inhibit the activity of various enzymes and proteins involved in these processes, making it a valuable tool in understanding their mechanisms.
properties
Product Name |
Ethyl 4-[2-({4-nitrophenoxy}acetyl)hydrazino]-4-oxo-2-butenoate |
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Molecular Formula |
C14H15N3O7 |
Molecular Weight |
337.28 g/mol |
IUPAC Name |
ethyl (E)-4-[2-[2-(4-nitrophenoxy)acetyl]hydrazinyl]-4-oxobut-2-enoate |
InChI |
InChI=1S/C14H15N3O7/c1-2-23-14(20)8-7-12(18)15-16-13(19)9-24-11-5-3-10(4-6-11)17(21)22/h3-8H,2,9H2,1H3,(H,15,18)(H,16,19)/b8-7+ |
InChI Key |
RKJQWVLTXMKWEL-BQYQJAHWSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/C(=O)NNC(=O)COC1=CC=C(C=C1)[N+](=O)[O-] |
SMILES |
CCOC(=O)C=CC(=O)NNC(=O)COC1=CC=C(C=C1)[N+](=O)[O-] |
Canonical SMILES |
CCOC(=O)C=CC(=O)NNC(=O)COC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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